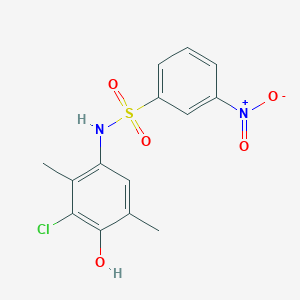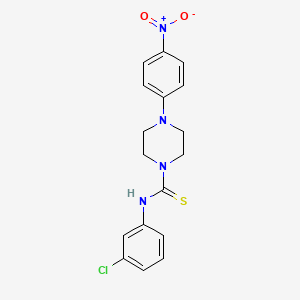
2,4-dichloro-N-(2-nitrophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
2,4-dichloro-N-(2-nitrophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, commonly known as DNPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPB is a white crystalline solid that is commonly used as a tool compound in the field of biochemistry and pharmacology.
Scientific Research Applications
DNPB is widely used as a tool compound in the field of biochemistry and pharmacology. It is used to study the structure and function of proteins, particularly enzymes. DNPB is also used to investigate the mechanism of action of various drugs and to develop new drugs.
Mechanism of Action
DNPB is a potent inhibitor of the enzyme carbonic anhydrase. It binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can have various physiological effects.
Biochemical and physiological effects:
DNPB has been shown to have various biochemical and physiological effects. It has been shown to decrease the pH of the intracellular environment, which can affect the activity of various enzymes and proteins. DNPB has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, DNPB has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
DNPB is a useful tool compound in the field of biochemistry and pharmacology due to its potent inhibition of carbonic anhydrase. However, it should be noted that DNPB has some limitations for lab experiments. It is a toxic compound and should be handled with care. Additionally, DNPB has a short half-life in vivo, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of DNPB in scientific research. One potential application is the development of new anti-cancer drugs. DNPB has been shown to inhibit the growth of cancer cells, and further research could lead to the development of more potent and selective inhibitors. Additionally, DNPB could be used to study the role of carbonic anhydrase in various physiological processes, such as acid-base balance and respiration. Finally, DNPB could be used as a tool compound to study the structure and function of other enzymes and proteins.
In conclusion, DNPB is a unique chemical compound that has gained significant attention in scientific research due to its potent inhibition of carbonic anhydrase. It has various scientific research applications, including the study of the structure and function of proteins, the mechanism of action of drugs, and the development of new drugs. While DNPB has some limitations for lab experiments, it has several future directions for use in scientific research.
properties
IUPAC Name |
2,4-dichloro-N-(2-nitrophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O5S/c18-12-10-13(19)16(28(26,27)21-7-3-4-8-21)9-11(12)17(23)20-14-5-1-2-6-15(14)22(24)25/h1-2,5-6,9-10H,3-4,7-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRRFJPITVNQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(3-acetylphenyl)amino]carbonyl}propyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3963690.png)
![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl benzoate](/img/structure/B3963691.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3963696.png)
![4-{[3-(4-morpholinyl)propyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride](/img/structure/B3963700.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3963711.png)
![2-(1-(2-fluorobenzyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3963712.png)


![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3963725.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963738.png)

![1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963756.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3963769.png)